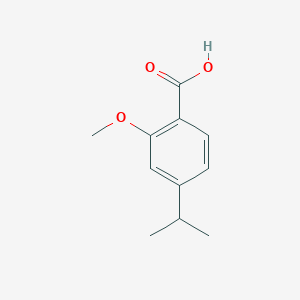

4-Isopropyl-2-methoxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives represent a vast and significant class of compounds that have long been a cornerstone of organic synthesis and medicinal chemistry. The foundational structure of benzoic acid, a benzene (B151609) ring attached to a carboxylic acid, provides a versatile scaffold for the introduction of various functional groups, leading to a diverse array of molecules with tailored properties.

The acidity and reactivity of the carboxylic acid group, combined with the stability and susceptibility to substitution of the benzene ring, make benzoic acid derivatives ideal building blocks in the synthesis of more complex molecules. The type and position of substituents on the benzene ring profoundly influence the compound's physical, chemical, and biological properties. For instance, electron-donating groups like the methoxy (B1213986) group (-OCH3) and alkyl groups such as the isopropyl group (-CH(CH3)2) can alter the electron density of the aromatic ring and the acidity of the carboxylic acid. Specifically, the methoxy group is known to be electron-donating, which generally decreases the acidity of benzoic acid, while the inductive effect of the isopropyl group also contributes to this trend. byjus.com

Significance in Contemporary Chemical and Biological Sciences

While specific research on 4-Isopropyl-2-methoxybenzoic acid is not extensively documented in publicly available literature, the significance of its constituent parts and related isomers provides a strong indication of its potential applications. Methoxybenzoic acid isomers, such as p-anisic acid (4-methoxybenzoic acid), are recognized for their antiseptic properties and are utilized as intermediates in the synthesis of more complex organic compounds. wikipedia.orgcookechem.com They are found naturally in plants like anise and have been explored for various applications, including in the preparation of pharmaceuticals. wikipedia.org

The presence of the isopropyl group is also a common feature in many biologically active molecules. The study of related compounds offers insights into potential areas of interest. For example, derivatives of other substituted benzoic acids have been investigated for their potential as antimicrobial and antibiofilm agents.

Current Research Landscape and Future Perspectives

The current research landscape for this compound itself appears to be in a nascent stage, with limited dedicated studies. However, the broader field of benzoic acid derivative research is vibrant and continues to expand. Future research on this compound could likely focus on several key areas:

Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of this compound and its derivatives will be a crucial first step. This could involve exploring various starting materials and catalytic systems.

Pharmacological Screening: Given the biological activities observed in other benzoic acid derivatives, a comprehensive screening of this compound for various pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, would be a logical progression.

Material Science Applications: The structural characteristics of this compound might lend themselves to applications in material science, for instance, as a component in the synthesis of novel polymers or liquid crystals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-4-5-9(11(12)13)10(6-8)14-3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALHCELYOHCVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504384 | |

| Record name | 2-Methoxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201151-04-4 | |

| Record name | 2-Methoxy-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Isopropyl 2 Methoxybenzoic Acid and Its Analogs

Established Synthetic Pathways

Established synthetic routes to 4-isopropyl-2-methoxybenzoic acid and related structures often rely on classical organic reactions, including multi-step sequences and functional group interconversions.

Multi-step Synthesis Approaches

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound from simpler, readily available starting materials. These sequences often involve the sequential introduction of the required functional groups onto a benzene (B151609) ring.

A common strategy begins with a suitably substituted benzene derivative, followed by a series of reactions to introduce the remaining substituents. For instance, a synthesis could start with a commercially available cresol (B1669610) or anisole (B1667542) derivative, followed by isopropylation and subsequent oxidation of a methyl group or another precursor to the carboxylic acid. The order of these steps is crucial to manage the directing effects of the substituents and to avoid unwanted side reactions.

Functional Group Transformations and Precursor Utilization

The synthesis of this compound can also be achieved through the transformation of existing functional groups on a pre-assembled aromatic scaffold. This approach often utilizes precursors that already contain some of the desired structural features.

One common method involves the oxidation of a precursor where the carboxylic acid group is present in a less oxidized state, such as an aldehyde or a methyl group. For example, 4-isopropyl-2-methoxybenzaldehyde could be oxidized to the corresponding carboxylic acid. The oxidation of benzyl (B1604629) derivatives is a well-established method for preparing benzoic acids. wikipedia.org

Another strategy involves the modification of a pre-existing benzoic acid derivative. For instance, a methoxy (B1213986) group can be introduced onto a hydroxybenzoic acid derivative through methylation. A patented process describes the preparation of methoxybenzoic acids from hydroxybenzoic acids using dimethyl sulfate. google.com Similarly, an isopropyl group can be introduced onto a phenolic precursor via Friedel-Crafts alkylation, although this can sometimes lead to issues with regioselectivity.

The hydrolysis of nitriles is another established route to carboxylic acids. For example, 4-isopropyl-2-nitrobenzonitrile (B1604410) can be hydrolyzed to 4-isopropyl-2-nitrobenzoic acid, which could then potentially be converted to the target molecule through reduction of the nitro group and subsequent diazotization and methoxylation. chemicalbook.com

Advanced Synthetic Techniques

In recent years, the development of advanced synthetic techniques has provided more efficient and environmentally friendly routes to benzoic acid derivatives. These methods often employ catalysis and adhere to the principles of green chemistry.

Catalytic Methods in Benzoic Acid Synthesis

Catalytic methods are highly favored in the synthesis of benzoic acids due to their ability to promote reactions with high efficiency and selectivity, often under milder conditions than stoichiometric reagents.

The oxidation of toluene (B28343) and its derivatives is a major industrial route to benzoic acids, frequently employing catalysts based on cobalt or manganese. wikipedia.org Phase transfer catalysts can also enhance the rate and yield of oxidation reactions, for instance, in the oxidation of toluene with potassium permanganate (B83412). alfa-chemistry.com

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of benzoic acids. For example, aryl halides can be converted to their corresponding benzoic acids using carbon monoxide in the presence of a palladium catalyst. Recent advancements have focused on using electrochemically generated carbon monoxide from carbon dioxide, offering a more sustainable approach. Various palladium catalysts, including Pd/C and palladium acetate (B1210297), have been investigated for these transformations.

The hydrogenation of the aromatic ring of benzoic acid to produce cyclohexanecarboxylic acid is another important industrial reaction that utilizes transition metal catalysts such as Rh/C, Ru/C, Pt/C, and Pd/C. nih.gov While this reaction modifies the aromatic ring, the catalytic principles are relevant to the broader field of benzoic acid synthesis.

Sustainable and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of benzoic acid and its derivatives.

One approach involves the use of environmentally benign oxidizing agents. For example, hydrogen peroxide can be used to oxidize benzaldehydes and benzyl alcohols to the corresponding benzoic acids in the presence of a metal catalyst, offering a cleaner alternative to heavy metal oxidants like potassium permanganate or chromium(VI) compounds. google.com The use of water as a solvent further enhances the green credentials of such methods. mdpi.com

The utilization of biomass-derived feedstocks is another key aspect of green chemistry. Lignin, a complex polymer found in plant cell walls, can be broken down into valuable aromatic compounds, including benzoic acid derivatives. rsc.org This provides a renewable alternative to petroleum-based starting materials. rsc.orgescholarship.org For instance, quinic acid and shikimic acid, which can be derived from glucose, can be converted to benzoic acid. escholarship.org

The Schotten-Baumann reaction, a classical method for benzoylation, can be performed in an aqueous environment at room temperature, aligning with green chemistry principles by avoiding organic solvents. brazilianjournals.com.br Furthermore, the use of subcritical water as a reaction medium, in combination with a copper(I) oxide catalyst, has been shown to efficiently convert benzoic acid to benzene, demonstrating the potential of green technologies in transformations of benzoic acid derivatives. rsc.org

Derivatization Strategies for Analog Development

The development of analogs of this compound is crucial for exploring structure-activity relationships and for the synthesis of new materials and compounds with desired properties. Derivatization strategies typically involve modifications of the carboxylic acid group, the aromatic ring, or the substituents.

The carboxylic acid moiety is a common site for derivatization. Esterification, for example, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a straightforward method to produce esters. truman.edu For instance, isopropyl 4-aminobenzoate (B8803810) can be synthesized from 4-aminobenzoic acid and isopropanol. chemicalbook.com Similarly, amides can be prepared by reacting the carboxylic acid (or its more reactive acyl chloride derivative) with an amine.

Substitution on the aromatic ring provides another avenue for creating analogs. Electrophilic aromatic substitution reactions can introduce additional functional groups, although the directing effects of the existing isopropyl and methoxy groups must be considered to control the position of the new substituent. For example, nitration of an isopropylbenzoic acid derivative would likely introduce a nitro group at a position directed by the existing substituents.

The synthesis of analogs can also start from different precursors that already contain the desired modifications. For example, to synthesize an analog with a different alkyl group, one could start with the corresponding alkylbenzene. The synthesis of 4-isopropylresorcinol, for instance, involves a multi-step sequence starting from 2,4-dihydroxyacetophenone. google.com Similarly, analogs with different substitution patterns on the ring can be prepared from appropriately substituted starting materials, such as in the synthesis of 4-bromo-2-(isopropylamino)benzoic acid from 4-bromo-2-fluorobenzoic acid.

The following table provides examples of synthetic precursors and derivatives related to this compound, illustrating the variety of structures that can be accessed through different synthetic strategies.

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Isopropylbenzoic acid | C10H12O2 | Precursor or related compound |

| 2-Methoxybenzoic acid | C8H8O3 | Structural analog |

| 4-Methoxybenzoic acid | C8H8O3 | Structural analog |

| Isopropyl 4-aminobenzoate | C10H13NO2 | Derivative (ester) |

| 4-Isopropyl-2-nitrobenzoic acid | C10H11NO4 | Synthetic intermediate |

| 2,4-Dihydroxyacetophenone | C8H8O3 | Starting material for analogs |

| 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | Starting material for analogs |

| Methyl m-nitrobenzoate | C8H7NO4 | Example of a substituted benzoic acid |

Structural Modification of the Isopropyl Moiety

The isopropyl group, while generally stable, possesses reactive benzylic protons that can be targeted for structural diversification. Although less commonly modified than the other functional groups on the scaffold, its alteration can provide valuable insights for analog development.

Potential synthetic transformations targeting the isopropyl group include:

Benzylic Oxidation: Under controlled oxidation conditions, the tertiary benzylic carbon of the isopropyl group can be converted into a hydroxyl group, yielding a tertiary alcohol. Stronger oxidizing agents could potentially lead to cleavage of the C-C bond.

Benzylic Halogenation: Reactions such as free-radical bromination using N-bromosuccinimide (NBS) can introduce a halogen at the benzylic position, creating a reactive intermediate that can be further substituted to introduce a range of functional groups.

Dehydrogenation: Catalytic dehydrogenation could potentially introduce a double bond, converting the isopropyl group into an isopropenyl substituent, which can then undergo a variety of addition reactions.

These modifications, while synthetically challenging due to potential competing reactions on the activated aromatic ring, offer pathways to novel analogs with altered steric and electronic properties.

Chemical Manipulation of the Methoxy Group

The methoxy group at the C2 position is a key site for chemical manipulation, primarily through ether cleavage to unmask the corresponding phenol. The presence of the carboxylic acid at the C1 position significantly influences the reactivity of this methoxy group.

O-Demethylation Reactions:

The cleavage of the aryl methyl ether bond is a critical transformation. The proximity of the carboxylic acid to the methoxy group can facilitate this reaction. Specifically, the demethylation of 2-methoxybenzoic acid can be accelerated due to an intramolecular protonation of the methoxy oxygen via a stable six-membered ring intermediate. rsc.orgresearchgate.net This anchimeric assistance makes the methyl group more susceptible to nucleophilic attack.

A variety of reagents can accomplish this transformation:

Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum trichloride (AlCl₃) are effective reagents for cleaving aromatic ethers. nih.gov

Hydrohalic Acids: Concentrated hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage, typically proceeding through an Sₙ2 mechanism where a halide ion attacks the protonated ether's methyl group. wikipedia.orglibretexts.org

Amine-Based Reagents: Heating o-anisic acid derivatives with aliphatic amines in aprotic dipolar solvents has been shown to selectively cleave the ortho-methoxy group. thieme-connect.com

Acidic Concentrated Lithium Bromide (ACLB): This system has proven efficient for the demethylation of various lignin-derived aromatic compounds under moderate conditions, operating via protonation of the ether oxygen followed by Sₙ2 substitution with bromide. rsc.orgresearchgate.net

Below is a table summarizing various methodologies for the demethylation of 2-methoxybenzoic acid analogs.

| Reagent/System | Mechanism Type | Conditions | Reference |

| Boron Tribromide (BBr₃) | Lewis Acid-mediated | Typically in an inert solvent like CH₂Cl₂ at low temperatures. | nih.gov |

| Aluminum Trichloride (AlCl₃) | Lewis Acid-mediated | Can selectively cleave ortho-methoxy groups. nih.gov | nih.gov |

| Hydroiodic Acid (HI) | Acid-catalyzed Sₙ2 | Heating with concentrated HI. | wikipedia.orglibretexts.org |

| Piperazine in DMA | Nucleophilic Demethylation | Heating in dimethylacetamide (DMA). | thieme-connect.com |

| Acidic Conc. LiBr (ACLB) | Acid-catalyzed Sₙ2 | 1.5 M HCl in 61.7% LiBr, 110 °C. rsc.org | rsc.org |

This transformation to the corresponding 2-hydroxy-4-isopropylbenzoic acid is a crucial step in the synthesis of many analogs, as the resulting phenolic hydroxyl group offers a new site for functionalization.

Carboxyl Group Functionalization

The carboxylic acid moiety is a versatile functional handle that readily undergoes several fundamental transformations, most notably esterification and amidation, to produce a wide array of derivatives.

Esterification:

The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed as a byproduct. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Amidation:

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. Direct condensation requires high temperatures and is often inefficient. Therefore, coupling reagents are typically employed to activate the carboxylic acid.

Modern amidation methods compatible with a range of functional groups include:

Boron-Based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of various carboxylic acids with a broad scope of amines. nih.gov

In Situ Phosphonium (B103445) Salt Formation: Amides can be generated by mixing the carboxylic acid and amine with triphenylphosphine (B44618) (PPh₃) and an N-chloroimide, which generates chloro- and imido-phosphonium salts in situ that activate the acid. acs.org

Isocyanate Condensation: Carboxylic acid salts can condense with aryl isocyanates at room temperature, losing carbon dioxide to yield the corresponding amides in high yield. acs.org

The table below outlines common approaches for carboxyl group functionalization.

| Transformation | Reagent Class | Example Reagents | Key Features | Reference |

| Esterification | Acid Catalysis | H₂SO₄, TsOH with an alcohol | Equilibrium reaction; often uses excess alcohol. masterorganicchemistry.com | masterorganicchemistry.com |

| Activated Esters | 4-methoxybenzyl-2,2,2-trichloro-acetimidate | Does not require an external acid catalyst. nih.gov | nih.gov | |

| Amidation | Coupling Reagents | B(OCH₂CF₃)₃ | Direct amidation with broad substrate scope. nih.gov | nih.gov |

| In Situ Activation | PPh₃ / N-chlorophthalimide | Forms active phosphonium salts in the reaction mixture. acs.org | acs.org | |

| Isocyanates | Aryl isocyanates | Reacts with carboxylate salts with loss of CO₂. acs.org | acs.org |

Aromatic Ring Substitutions for SAR Studies

The synthesis of analogs for structure-activity relationship (SAR) studies often involves introducing additional substituents onto the aromatic ring through electrophilic aromatic substitution (EAS). The position of substitution is dictated by the directing effects of the groups already present on the ring.

Directing Effects of Substituents:

-OCH₃ (Methoxy) Group: The methoxy group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. numberanalytics.com

-CH(CH₃)₂ (Isopropyl) Group: The isopropyl group is a weak activating group and an ortho, para-director, donating electron density primarily through an inductive effect. libretexts.org

-COOH (Carboxyl) Group: The carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance. doubtnut.comquora.com

In this compound, the powerful activating and directing effects of the methoxy and isopropyl groups dominate. Both groups direct incoming electrophiles to positions 3 and 5.

Position 3: ortho to the methoxy group and ortho to the isopropyl group.

Position 5: para to the methoxy group and ortho to the isopropyl group.

Therefore, electrophilic substitution reactions are strongly favored to occur at the C3 and C5 positions of the benzene ring.

Typical Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. rutgers.edu

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺). libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). libretexts.org

The creation of a library of C3- and C5-substituted analogs through these methods is a fundamental strategy for exploring the SAR of this chemical scaffold.

Advanced Spectroscopic and Structural Elucidation of 4 Isopropyl 2 Methoxybenzoic Acid and Its Derivatives

X-ray Crystallography for Molecular Geometry and Packing Analysis

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on molecular geometry, conformational preferences, and the nature of intermolecular forces that govern crystal packing.

Determination of Crystal Structure and Conformation

The crystal structures of benzoic acid derivatives, such as p-anisic acid (4-methoxybenzoic acid), have been extensively studied. rsc.orgnih.gov For instance, a three-dimensional X-ray study of anisic acid revealed a monoclinic crystal system with the space group P21/a. rsc.org The analysis showed that the molecule is distorted from a planar configuration due to intermolecular stresses. While the carbon atoms of the phenyl ring and the attached oxygen atom are coplanar, the carboxyl group and methyl carbon atoms are displaced from this plane. rsc.org Intramolecular strain between the methyl-hydrogen atoms and the adjacent ring hydrogen atom leads to unequal C–C–O angles at the methoxy (B1213986) group attachment point (114° and 126°). rsc.org

In a related derivative, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, the molecule consists of a tetrasubstituted phenyl ring linked to a toluenesulfonate (B8598656) group. nih.gov The two phenyl rings in this structure have a significant dihedral angle of 60.03 (9)°. nih.gov The substituents on the phenyl ring exhibit slight deviations from the mean plane of the ring. nih.gov

Analysis of Intra- and Intermolecular Interactions, Including Hydrogen Bonding

Crystal packing is significantly influenced by a network of intra- and intermolecular interactions. In the crystal structure of anisic acid, molecules form hydrogen-bonded dimers with an O–H···O distance of 2.643 Å. rsc.org These dimers are closely intermeshed with the methyl groups of neighboring molecules. rsc.org

The study of co-crystals provides further insight into hydrogen bonding. For example, in co-crystals of 4-methoxybenzoic acid with 1,3-bis(pyridin-4-yl)propane, the acid and base molecules are linked by short O—H⋯N/N—H⋯O hydrogen bonds. nih.gov Similarly, in the crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, C—H⋯O and C—H⋯π interactions are observed, leading to the formation of a three-dimensional network. nih.gov These interactions include pseudo-dimers formed through C—H⋯O interactions. nih.gov The analysis of hydrogen bonds in crystals is crucial for understanding the nature of these interactions, which can be viewed as a preliminary stage of proton transfer. mdpi.com

Structural Characterization of Ligand-Enzyme Complexes

While specific X-ray crystallography data for 4-isopropyl-2-methoxybenzoic acid bound to an enzyme is not available in the provided search results, the principles of ligand-enzyme binding can be inferred from studies on related systems. The binding of ligands to enzymes like cytochrome P450 is a critical area of research. The proximal surface of cytochrome P450, which is basic and positively charged, is the predicted binding site for its redox partners. nih.gov The binding of a substrate can induce conformational changes in the enzyme. nih.gov For instance, in cytochrome P450 BM-3, substrate binding alters the I-helix, creating a more favorable binding site for water. nih.gov The development of molecular force fields for simulations of biomolecule-ligand complexes, including those with cytochrome P450, is facilitated by resources like the Automated Topology Builder (ATB).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton (¹H) NMR Studies

Proton NMR provides information about the hydrogen atoms in a molecule. The chemical shifts of protons are influenced by their local electronic environment. For benzoic acid derivatives, the aromatic protons typically appear in the range of 7.0-8.5 ppm. For instance, in 4-isopropylbenzoic acid, the aromatic protons appear as doublets at approximately 8.05 ppm and 7.32 ppm. chemicalbook.com The methine proton of the isopropyl group is observed around 2.97 ppm, and the methyl protons of the isopropyl group are seen at about 1.276 ppm. chemicalbook.com In 4-methoxybenzoic acid, the aromatic protons are observed at approximately 7.93 ppm and 7.03 ppm, while the methoxy protons give a singlet at around 3.84 ppm. chemicalbook.com

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, allowing for better resolution of individual carbon signals. oregonstate.edulibretexts.org In benzoic acid derivatives, the carboxyl carbon is typically the most downfield signal, appearing around 170-180 ppm. docbrown.info Aromatic carbons resonate in the region of 125-150 ppm. libretexts.orgwisc.edu

For 4-isopropylbenzoic acid, the carboxyl carbon appears at 172.64 ppm. chemicalbook.com The aromatic carbons show signals at 155.42, 130.50, 127.15, and 126.65 ppm. chemicalbook.com The methine carbon of the isopropyl group is found at 34.41 ppm, and the equivalent methyl carbons are at 23.67 ppm. chemicalbook.com In the case of 4-methoxybenzoic acid, the carboxyl carbon is at approximately 167.80 ppm (in DMSO-d6), and the aromatic carbons are observed between 114 and 164 ppm. rsc.orgchemicalbook.com The methoxy carbon gives a signal around 56 ppm. rsc.org

Two-Dimensional NMR Techniques

Two-dimensional NMR spectroscopy provides invaluable information about the connectivity and spatial relationships of atoms within a molecule. For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. COSY experiments would reveal proton-proton couplings, for instance, confirming the connection between the methine proton of the isopropyl group and its methyl protons. HSQC would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the carbon spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their vibrational modes. In this compound, the IR spectrum is expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a sharp, intense peak around 1700 cm⁻¹.

The presence of the methoxy group would be indicated by C-O stretching vibrations, usually found in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations of the isopropyl group would be observed in the 1470-1365 cm⁻¹ range.

For comparison, the IR spectrum of the related compound p-Anisic acid (4-Methoxybenzoic acid) shows characteristic absorption bands. chemicalbook.comnih.gov A study on p-Methoxybenzoic acid reported an experimental IR band at 3553.3 cm⁻¹ corresponding to the free hydroxyl group, indicating the presence of a monomeric form in addition to the expected hydrogen-bonded dimer. researchgate.net Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-C backbone of the aromatic ring, which often give rise to strong Raman signals.

Table 1: Characteristic Infrared Absorption Frequencies for This compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Isopropyl Group | C-H Bending | 1470-1365 |

| Methoxy Group | C-O Stretch | 1250-1000 |

| Aromatic Ring | C-H Bending (out-of-plane) | 900-675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of substituents such as the carboxyl and methoxy groups can shift the absorption maxima (λmax) and influence their intensities.

The UV spectrum of p-Anisic acid in ethanol, for instance, shows an absorption maximum at approximately 252 nm. nist.gov The electronic transitions are influenced by the solvent polarity. For this compound, the combination of the isopropyl and methoxy groups as electron-donating groups, and the carboxylic acid group as an electron-withdrawing group, will affect the energy of the electronic transitions. It is expected to exhibit absorption bands in a similar region to p-Anisic acid, with potential shifts depending on the interplay of the electronic effects of the substituents.

Table 2: UV-Vis Absorption Data for a Related Compound

| Compound | Solvent | λmax (nm) |

|---|---|---|

p-Anisic acid |

Ethanol | ~252 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol . nist.govchemeo.com Electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺) at m/z 194.

The fragmentation pattern would provide valuable structural information. Key fragmentation pathways could include the loss of a methyl group (CH₃•) from the methoxy or isopropyl group, leading to a fragment at m/z 179. The loss of the entire isopropyl group (C₃H₇•) would result in a fragment at m/z 151. Decarboxylation, the loss of CO₂, would produce a fragment at m/z 150. Another common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH), giving a fragment at m/z 177, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 149.

The mass spectrum of the related compound p-Anisic acid shows a prominent molecular ion peak at m/z 152 and a base peak at m/z 135, corresponding to the loss of a hydroxyl radical. nih.gov The fragmentation of Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) also shows a significant peak for the loss of a hydroxyl group. nih.gov Analysis of the fragmentation of 4-isopropylanisole (B1583350) shows a base peak at m/z 135, corresponding to the loss of a methyl group. nih.gov These patterns in related structures help in predicting and interpreting the mass spectrum of this compound.

Table 3: Predicted Mass Spectrometry Fragmentation for This compound

| m/z | Proposed Fragment |

|---|---|

| 194 | [M]⁺ |

| 179 | [M - CH₃]⁺ |

| 177 | [M - OH]⁺ |

| 151 | [M - C₃H₇]⁺ |

| 150 | [M - CO₂]⁺ |

| 149 | [M - OH - CO]⁺ |

Computational Chemistry and Theoretical Investigations of 4 Isopropyl 2 Methoxybenzoic Acid

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties of molecules. These approaches allow for the detailed analysis of electron distribution, molecular orbitals, and the prediction of chemical reactivity.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For 4-Isopropyl-2-methoxybenzoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations can also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.

Other properties that can be derived from DFT calculations include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface, and Mulliken population analysis, which assigns partial charges to each atom. researchgate.net These analyses help in understanding the molecule's polarity and its potential for non-covalent interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | ~1.49 Å |

| C=O | ~1.22 Å | |

| C-OH | ~1.35 Å | |

| C-OCH3 | ~1.37 Å | |

| C-C(isopropyl) | ~1.52 Å | |

| Bond Angle | O=C-OH | ~122° |

| C-C-COOH | ~120° | |

| C-C-OCH3 | ~118° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

| O=C-O-H | ~180° |

Note: The values in this table are hypothetical and represent typical values obtained from DFT calculations for similar aromatic carboxylic acids.

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that solves the Schrödinger equation for a many-body system. While computationally more demanding than DFT for a given level of accuracy in many cases, HF provides a foundational understanding of electronic structure. It is particularly useful for calculating properties like electron correlation energies when combined with post-HF methods.

Semi-empirical methods, such as AM1 or PM3, offer a computationally less expensive alternative to DFT and HF. These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate, they can be effective for screening large numbers of molecules or for preliminary conformational analysis before employing more rigorous methods. For this compound, semi-empirical methods could be used for an initial exploration of its potential energy surface. uq.edu.au

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes and intermolecular interactions that are not accessible from static quantum chemical calculations. rsc.orgnih.gov

For this compound, MD simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand its conformational preferences. The rotation around the single bonds connecting the isopropyl and carboxylic acid groups to the benzene (B151609) ring can lead to different conformers. MD simulations can help identify the most stable conformers and the energy barriers between them. researchgate.net

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, including solvent molecules or potential biological targets. nih.gov These simulations can reveal the formation and dynamics of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern the molecule's behavior in a condensed phase. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

Prediction of Molecular Interactions with Biomolecular Targets

Understanding how a small molecule like this compound interacts with biological macromolecules is crucial for assessing its potential pharmacological activity. Computational methods, particularly molecular docking, are widely used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique involves sampling a large number of possible conformations of the ligand within the binding site of a protein and scoring them based on a scoring function that approximates the free energy of binding. For this compound, docking studies could be performed against a variety of protein targets to identify potential binding partners. The results of such studies can provide hypotheses about its mechanism of action, which can then be tested experimentally.

The interactions predicted by docking can be further analyzed to identify key residues in the protein's binding site that are important for ligand recognition. This information is critical for understanding the molecular basis of the interaction and for designing new molecules with improved binding properties.

Application in Structure-Based and Ligand-Based Drug Design

The computational insights gained from studying this compound can be leveraged in both structure-based and ligand-based drug design approaches.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. nih.gov If the structure of a relevant target is known, the information from docking and MD simulations of this compound can be used to guide the design of new analogs with improved interactions. For example, modifications could be made to the isopropyl or methoxy (B1213986) groups to better fill a hydrophobic pocket in the binding site or to introduce new hydrogen bond donors or acceptors.

In the absence of a known 3D structure of the target, ligand-based drug design (LBDD) methods can be employed. nih.gov LBDD uses the information from a set of molecules known to be active against a particular target to build a model, or pharmacophore, that defines the essential structural features required for activity. If this compound were found to have biological activity, it could be used as a starting point in an LBDD campaign. By comparing its structure and properties to other active molecules, a pharmacophore model could be developed and used to screen virtual libraries for new, potentially active compounds. nih.gov

Research on Biological Activities and Mechanistic Insights in Vitro and Non Human in Vivo Models

Modulation of Enzyme Activity by 4-Isopropyl-2-methoxybenzoic Acid and its Analogs

The enzymatic interactions of compounds structurally related to this compound have been a subject of scientific inquiry, particularly concerning their effects on metabolic enzymes and other key proteins involved in physiological processes.

Cytochrome P450 (CYP) Enzyme Interactions and Biotransformation

The methoxy (B1213986) group on the benzene (B151609) ring is a likely site for metabolism. Studies on analogous compounds, such as 4-methoxybenzoic acid, have shown that CYP enzymes can catalyze O-demethylation. For instance, the enzyme vanillyl-alcohol oxidase has been shown to catalyze the oxidative demethylation of 4-(methoxymethyl)phenol. nih.gov This process typically involves the formation of an unstable hemiacetal intermediate, which then breaks down to yield a hydroxylated product and formaldehyde. Research on liver microsomes has also highlighted the role of CYP enzymes in oxidative demethylation processes, which can be influenced by various factors and may be altered in states of liver injury. nih.gov

Engineered cytochrome P450 enzymes have demonstrated the potential for specific biotransformations. In one study, an engineered mutant of CYP199A4, T252E, was shown to catalyze the O-demethylation of 4-methoxybenzoic acid using a peroxide shunt pathway with hydrogen peroxide. This highlights the potential for tailored biocatalysts to perform specific oxidative reactions on benzoic acid derivatives. While not directly involving this compound, this research opens avenues for its potential enzymatic modification.

Other Enzymatic Targets (e.g., Tyrosinase, Histone Methyl Modifying Enzymes)

Beyond CYP enzymes, other enzymatic systems may be modulated by this compound or its analogs.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents affecting pigmentation. Research has shown that compounds structurally related to this compound can inhibit tyrosinase. For example, chamaecin (2-hydroxy-4-isopropylbenzaldehyde) has been identified as a potent partial inhibitor of mushroom tyrosinase, exhibiting mixed-type inhibition with an IC50 of 2.3 μM. nih.gov This suggests that the isopropylbenzaldehyde scaffold, a close relative of the isopropyl-methoxybenzoic acid structure, can interact with and modulate the activity of tyrosinase.

Histone Methyl Modifying Enzymes: Histone methyltransferases and demethylases are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, including cancer. nih.govnih.govnih.gov While there is no direct evidence of this compound interacting with these enzymes, the development of small molecule inhibitors for histone methyltransferases and demethylases is an active area of research. nih.govnih.govnih.gov The potential for novel chemical scaffolds to target these enzymes remains an open question.

Antimicrobial Activity Studies (in vitro)

The potential for benzoic acid derivatives to exhibit antimicrobial properties has been explored in various studies.

Antibacterial Efficacy Investigations

While specific data on the antibacterial activity of this compound is not available, studies on related compounds provide some context. For instance, 2-hydroxy-4-methoxybenzaldehyde, a compound sharing the methoxybenzaldehyde core, has demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov It was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and a minimum bactericidal concentration (MBC) of 2 x MIC against S. aureus. nih.gov The mechanism of action was suggested to involve disruption of the cell membrane. nih.gov

Other studies have investigated the antibacterial properties of various plant extracts containing phenolic and benzoic acid derivatives against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. nih.govgoums.ac.ir These studies often report a range of activities dependent on the specific compounds and bacterial strains tested.

Table of Investigated Analogs and their Activities

| Compound/Analog | Enzyme/Organism | Activity | Reference |

| 4-methoxybenzoic acid | Engineered CYP199A4 (T252E) | O-demethylation | N/A |

| 4-(methoxymethyl)phenol | Vanillyl-alcohol oxidase | Oxidative demethylation | nih.gov |

| Chamaecin (2-hydroxy-4-isopropylbenzaldehyde) | Mushroom Tyrosinase | Partial inhibition (IC50 = 2.3 μM) | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | Antibacterial (MIC = 1024 µg/ml) | nih.gov |

Antifungal Efficacy Investigations

Limited in vitro research has explored the antifungal properties of this compound. One study investigated its effects against fungi known to cause diseases in plants. While specific quantitative data on the antifungal activity of this compound is not extensively detailed in the available literature, the broader context of research into plant-derived compounds suggests a potential for such activity. For instance, related compounds found in plant extracts, such as other benzoic acid derivatives, have demonstrated antifungal properties.

It is important to note that the efficacy of antifungal agents can be influenced by various factors, including the specific fungal strain, the concentration of the compound, and the experimental conditions. Isopropyl alcohol (IPA), a related compound, has shown broad-spectrum antimicrobial activity against vegetative bacteria and fungi. nih.gov The mode of action for IPA involves causing membrane damage and rapid protein denaturation. nih.gov However, its activity is significantly reduced at concentrations below 50%. nih.gov

Antioxidant Activity Investigations (in vitro)

The antioxidant potential of this compound has been a subject of in vitro investigation, focusing on its ability to counteract oxidative stress.

Radical Scavenging Mechanisms

In vitro assays are commonly used to evaluate the radical scavenging capabilities of compounds. Methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are employed to measure the ability of a compound to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. nih.gov The reaction environment can influence the mechanism of radical scavenging. nih.gov For example, some compounds may act via a hydrogen-atom transfer (HAT) mechanism in certain solvents, while an electron-transfer (ET) pathway may be favored in others. nih.gov

Cellular Antioxidant Assays

Cellular antioxidant assays provide insights into the antioxidant activity of a compound within a biological system. nih.gov These assays often use fluorescent probes, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by reactive oxygen species (ROS). nih.gov Antioxidant compounds can inhibit the formation of the fluorescent product by scavenging ROS. nih.gov Another aspect of cellular antioxidant defense is the prevention of lipid peroxidation, a process that can be measured by quantifying byproducts like malondialdehyde (MDA). nih.gov

Anti-inflammatory Properties Research (in vitro)

The anti-inflammatory properties of compounds related to this compound have been explored in vitro. For instance, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues were synthesized and evaluated for their inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govresearchgate.net These enzymes are key players in the inflammatory cascade. The study identified several compounds with potent inhibitory activity against COX-2, an enzyme isoform heavily involved in inflammation. nih.govresearchgate.net

Antimalarial Activity Research (in vitro)

The potential of this compound and related structures as antimalarial agents has been investigated in vitro. One approach to discovering new antimalarial drugs is to screen compounds for their ability to inhibit β-hematin formation, a crucial process for the survival of the malaria parasite. nih.gov Dichloromethane extracts of certain plants have shown significant antimalarial activity in such assays. nih.gov Another study synthesized and evaluated an isopropyl-containing compound, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, for its antimalarial activity against Plasmodium lophurae. nih.gov

Other Investigated Biological Activities (e.g., Antifeedant)

Beyond the aforementioned activities, research has also touched upon other potential biological effects of related compounds, such as antifeedant activity. Antifeedant substances can deter insects from feeding and are considered a potential alternative for pest control. mdpi.com The effectiveness of an antifeedant is often evaluated by its Feeding deterrent index (FDI). An FDI value above 90% suggests that the substance can significantly inhibit feeding. mdpi.com

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activities of benzoic acid derivatives are intricately linked to their structural features. The nature, position, and stereochemistry of substituents on the benzene ring can profoundly influence the compound's interaction with biological targets, thereby modulating its efficacy and mechanism of action. This section explores the structure-activity relationships (SAR) of compounds related to this compound, drawing insights from studies on structurally analogous series to understand the key determinants of their biological effects in various in vitro and non-human in vivo models.

Impact of Substituent Position and Nature on Activity

The substitution pattern on the benzoic acid scaffold is a critical factor governing the biological profile of these molecules. Research on various benzoic acid derivatives has demonstrated that both the electronic properties and the steric bulk of the substituents, as well as their placement on the aromatic ring, are pivotal for activity.

A notable example that provides insight into the role of an alkyl substituent on a salicylic (B10762653) acid (2-hydroxybenzoic acid) core comes from the study of anacardic acids, which are 6-alkylsalicylic acids. These natural compounds and their synthetic analogs have been extensively studied for their antibacterial properties. The length and structure of the alkyl chain at the position ortho to the carboxyl group significantly impact their efficacy. For instance, in the case of antibacterial activity against Streptococcus mutans, the optimal carbon length for the 6-alkyl side chain was found to be twelve carbons. acs.org Similarly, against Staphylococcus aureus and Brevibacterium ammoniagenes, anacardic acid with a C10 alkyl side chain was the most effective. acs.orgfao.org This suggests that the lipophilicity and the spatial arrangement conferred by the alkyl group are crucial for interaction with bacterial targets.

Furthermore, the degree of unsaturation within the alkyl side chain also plays a role. Natural anacardic acids with unsaturated C15 side chains exhibit potent antibacterial activity, often significantly greater than their saturated counterparts or the parent salicylic acid. acs.org For example, the anacardic acid with a triene side chain was found to be substantially more effective against S. mutans and S. aureus than salicylic acid itself, highlighting the importance of the long, unsaturated alkyl chain in enhancing antibacterial potency. acs.org Conversely, for antifungal activity, a linear, monounsaturated side chain was found to be more advantageous, indicating that different biological targets may have distinct structural requirements for optimal interaction. nih.gov

Branching of the alkyl side chain has also been shown to be a favorable modification. A synthetic anacardic acid analog with a branched dimethylnonyl side chain demonstrated more potent antibacterial activity against S. mutans than the most potent natural anacardic acid with a linear unsaturated chain. nih.gov This emphasizes that steric factors and the specific shape of the lipophilic substituent can be fine-tuned to improve biological outcomes.

While the aforementioned studies focus on 2-hydroxybenzoic acid derivatives, they provide a strong basis for understanding the potential impact of the 4-isopropyl group in this compound. The isopropyl group, being a branched alkyl substituent, likely contributes to the molecule's lipophilicity and steric profile, which are key determinants of its interaction with biological membranes and protein targets. The methoxy group at the 2-position, while differing from the hydroxyl group of anacardic acids, will influence the electronic properties and hydrogen bonding capacity of the molecule, further shaping its biological activity profile.

| Compound | Alkyl Substituent | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| 6-Dodecylsalicylic Acid | C12 | Streptococcus mutans | Maximum antibacterial activity | acs.org |

| 6-Decylsalicylic Acid | C10 | Staphylococcus aureus, Brevibacterium ammoniagenes | Most effective in the series | acs.orgfao.org |

| Anacardic Acid (C15:3) | 6-[8(Z),11(Z),14-Pentadecatrienyl] | S. mutans, S. aureus | Significantly more effective than salicylic acid | acs.org |

| 6-(4',8'-dimethylnonyl) salicylic acid | Branched C11 | S. mutans | More potent than natural anacardic acids | nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. For chiral compounds, different enantiomers or diastereomers can exhibit vastly different pharmacological activities, potencies, and even mechanisms of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

In the context of anacardic acids, the stereochemistry of the double bonds within the unsaturated alkyl side chain has been noted to influence their anti-peroxidation activity. While both saturated and unsaturated anacardic acids display antioxidant properties, the presence of a double bond enhances this activity. nih.gov Specifically, the naturally occurring Z-isomer of a C15:1 anacardic acid showed superior anti-peroxidation activity compared to its saturated counterpart. nih.gov Interestingly, the E-isomer was found to have a similar level of activity to the Z-isomer, suggesting that for this particular biological effect, the presence of unsaturation is more critical than the specific geometric configuration of the double bond. nih.gov

While the isopropyl group of this compound itself is not a chiral center, the principles of stereoselectivity are crucial to consider in the broader context of drug design and development based on this scaffold. If modifications to the isopropyl group or other parts of the molecule were to introduce a chiral center, it would be imperative to investigate the biological activities of the individual stereoisomers. The differential activity of stereoisomers is a well-established phenomenon in pharmacology, where one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to undesirable side effects. Therefore, any future development of analogs of this compound that involves the creation of stereocenters would necessitate a thorough stereochemical investigation.

Preclinical Research and Drug Discovery Potential in Vitro and Non Human in Vivo Models

In Vitro Pharmacological Profiling for Target Interaction

Currently, there is no publicly available data from in vitro pharmacological profiling studies of 4-Isopropyl-2-methoxybenzoic acid. Such studies are crucial in early-stage drug discovery to identify the biological targets with which a compound interacts. This process typically involves screening the compound against a panel of known receptors, enzymes, ion channels, and transporters to determine its potency and selectivity. The resulting profile helps to elucidate the compound's potential therapeutic applications and predict possible off-target effects. Without these foundational studies, the pharmacological landscape of this compound remains uncharacterized.

Identification of Lead Compounds and Scaffold Optimization in Drug Discovery

The chemical structure of this compound, featuring a substituted benzoic acid scaffold, is a common motif in medicinal chemistry. However, no research has been identified that specifically utilizes this compound as a lead or scaffold for further optimization in drug discovery programs. The process of lead identification involves screening large libraries of compounds for biological activity. Once a "hit" is identified, medicinal chemists often synthesize and test a series of analogues to improve properties such as potency, selectivity, and pharmacokinetic parameters. This iterative process of scaffold optimization is a cornerstone of modern drug development. While derivatives of other methoxybenzoic acids have been explored, the specific contribution of the 4-isopropyl substitution in this context has not been documented in the scientific literature.

Mechanistic Studies in Non-Human Cellular and Subcellular Models

Mechanistic studies in non-human cellular and subcellular models are essential to understand how a compound exerts its biological effects at a molecular level. These studies can involve a variety of techniques, such as cell-based assays to measure downstream signaling events, or experiments with isolated organelles to pinpoint specific subcellular targets. For this compound, there are no published reports of such investigations. Therefore, its mechanism of action, should it possess any biological activity, is currently unknown.

In Vitro Metabolic Stability Research in Non-Human Biological Systems

The metabolic stability of a potential drug candidate is a critical factor in determining its viability. In vitro assays using liver microsomes, hepatocytes, or other subcellular fractions from various species are used to assess how quickly a compound is metabolized. This information helps to predict its half-life in the body and identify potential drug-drug interactions. No studies on the in vitro metabolic stability of this compound in any non-human biological system have been found in the public domain.

Theoretical Bioavailability and Pharmacokinetic Modeling

Computational tools and theoretical models are often employed in modern drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These in silico methods can estimate parameters such as oral bioavailability and other pharmacokinetic characteristics before a compound is synthesized or tested in vivo. While such modeling could theoretically be applied to this compound, no such studies have been published.

Advanced Analytical Methodologies for Research of 4 Isopropyl 2 Methoxybenzoic Acid

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental in the analytical workflow for assessing the purity and performing quantitative analysis of 4-Isopropyl-2-methoxybenzoic acid. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is a powerful tool for this purpose. The separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For benzoic acid derivatives, C18 columns are commonly employed as the stationary phase. psu.edu

The purity of this compound can be determined by developing a gradient or isocratic RP-HPLC method that can separate the main compound from any process-related impurities or degradation products. ekb.eg The quantitative analysis of benzoic acid derivatives has been successfully achieved using molecular mechanics calculations to predict retention factors, which show a strong correlation with values measured by RP-HPLC with pH-controlled eluents. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) solution) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve the best separation efficiency. psu.eduekb.eg The pH of the mobile phase is a critical parameter, especially for acidic compounds like this compound, as it influences the ionization state and thus the retention behavior of the molecule. psu.edunih.gov Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to a value where the compound exhibits maximum absorbance. ekb.eg

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations. This allows for the precise determination of the concentration of this compound in a sample. The method is validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | C18, 5 µm particle size | psu.eduekb.eg |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., 0.1% triethylamine, ammonium acetate) and organic solvent (e.g., acetonitrile, methanol) | psu.eduekb.eg |

| pH Control | Buffer adjusted to a specific pH (e.g., pH 4.5) to control ionization | psu.edunih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at a specific wavelength (e.g., 205 nm) | ekb.eg |

| Injection Volume | 1-20 µL | nih.gov |

| Temperature | Ambient or controlled (e.g., 30°C) | nist.gov |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of selectivity and sensitivity for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent examples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, a derivatization step is often required to increase their volatility. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov The mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification of the compound. The National Institute of Standards and Technology (NIST) provides a reference library of mass spectra that can be used for compound identification. nist.gov

Table 2: Typical GC-MS Parameters for the Analysis of Organic Compounds

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Ionization Energy | 70 eV | nih.govhmdb.ca |

| Mass Analyzer | Quadrupole | hmdb.ca |

| Scan Range | m/z 50-650 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. psu.edu After separation on an LC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in the negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. psu.edunih.gov

Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation. In this technique, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. psu.edu This allows for highly specific quantification and identification, even in complex matrices.

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| LC Column | C18 | psu.edu |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate Buffer | psu.edu |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | psu.edu |

| Monitored Transition | For benzoic acid: m/z 121 → 77 | psu.edu |

| Collision Energy | Optimized for specific compound fragmentation | psu.edu |

Development of Novel Analytical Methods for Research Applications

The advancement of research involving this compound often necessitates the development of new and improved analytical methods. The primary goals of developing novel methods are to enhance sensitivity, selectivity, and throughput, as well as to enable analysis in new and challenging sample matrices.

One area of development is in creating methods with lower limits of detection and quantification. For instance, the development of an isotope dilution LC-MS/MS method for benzoic acid has demonstrated high reliability and reproducibility with a relative standard deviation of less than 0.3%. psu.edu Such methods are crucial for trace-level analysis in various research applications.

Furthermore, the development of novel sample preparation techniques is an active area of research. The aim is to create simpler, faster, and more efficient methods for extracting the analyte of interest from complex sample matrices while removing interfering substances. This can involve the optimization of liquid-liquid extraction, solid-phase extraction, or the development of other innovative extraction techniques. oatext.com

The validation of these newly developed methods is a critical step to ensure their reliability and accuracy for their intended purpose. This involves a comprehensive evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness, often following guidelines from the International Conference on Harmonisation (ICH). ekb.eg The continuous development of analytical methodologies ensures that researchers have the necessary tools to explore the properties and applications of this compound with ever-increasing precision and confidence.

Future Research Directions and Applications in Specialized Chemical Fields

Design and Synthesis of Next-Generation Derivatives with Enhanced Biological Specificity

The core structure of 4-Isopropyl-2-methoxybenzoic acid is a promising scaffold for creating next-generation derivatives. The carboxylic acid moiety, the aromatic ring, and the existing substituents offer multiple points for modification to enhance biological specificity and potency.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, the methoxy (B1213986) group is known to be important for the antimetastatic activity of some anticancer compounds. nih.gov The synthesis of a series of analogs, where the position or nature of the substituents is systematically altered, would provide valuable insights. Introducing different functional groups, such as halogens (fluoro, chloro, bromo), nitro, or amino groups, could significantly impact the molecule's electronic properties and binding interactions with biological targets. nih.govmdpi.com

The synthesis of these derivatives can be achieved through established organic chemistry reactions. The carboxylic acid group is particularly versatile and can be converted into a wide array of functional groups.

Table 1: Potential Synthetic Transformations for Derivatization

| Reaction Type | Reagents/Catalysts | Product Class | Potential Application |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Esters | Modifying solubility and cell permeability |

| Amidation | Amine, DCC, DMAP | Amides | Creating analogs with diverse biological activities nih.gov |

| Reduction | LiAlH₄ or similar | Benzyl (B1604629) Alcohols | Exploring different pharmacophores |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chlorides | Highly reactive intermediates for further synthesis nih.gov |

The synthesis of fatty acid amides from related methoxy-containing compounds has shown potential for developing antimicrobial agents, suggesting a viable path for creating derivatives of this compound with similar properties. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not yet extensively studied, the chemistry of structurally similar molecules provides a roadmap for future investigations. Derivatives of benzoic acid and other methoxy-substituted aromatics have been explored for a range of therapeutic applications.

Future research could focus on screening this compound and its derivatives against various biological targets.

Table 2: Potential Biological Targets for Investigation

| Target Class | Specific Example | Potential Therapeutic Area | Rationale Based on Similar Compounds |

|---|---|---|---|

| Enzymes | 12-Lipoxygenase (12-LOX) | Inflammation, Diabetes, Cancer | Methoxybenzylamine derivatives are potent and selective 12-LOX inhibitors. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Alpha1-Adrenergic Receptors | Hypertension, Benign Prostatic Hyperplasia | Arylpiperazines with methoxy groups show significant affinity for these receptors. nih.gov |

| Bacterial Proteins | Various | Infectious Diseases | Fatty acid amides with a 4-methoxybenzyl group exhibit antimicrobial activity. nih.gov |

| DNA | Calf Thymus DNA (ctDNA) | Anticancer | Some organic molecules can bind to DNA, indicating potential as genotoxic or anticancer agents. nih.gov |

The presence of the methoxy group, in particular, has been linked to activity in anticancer and anti-inflammatory pathways. nih.govnih.gov Therefore, exploring the potential of this compound derivatives in oncology and inflammatory diseases represents a logical and promising direction for future therapeutic development.

Role as a Key Building Block in Complex Organic Synthesis

Organic building blocks are fundamental components used for the modular assembly of more complex molecular architectures. sigmaaldrich.com this compound, as a functionalized aromatic carboxylic acid, is well-suited to serve as a versatile building block in multi-step organic synthesis.

Its utility stems from the reactivity of the carboxylic acid group and the potential for further functionalization of the aromatic ring. The carboxyl group can be readily converted to an ester, amide, or acid chloride, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This makes the compound a valuable starting material for creating libraries of compounds for drug discovery or for the total synthesis of complex natural products.

For example, methoxybenzoic acids are used as intermediates in the preparation of more complex organic compounds due to their antiseptic properties and reactivity. chemicalbook.com The synthesis of N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thion demonstrates how a substituted methoxybenzoic acid can be activated and used in further synthetic steps. prepchem.com

Integration with Systems Biology and Cheminformatics for Comprehensive Analysis

Modern drug discovery and chemical research heavily rely on computational tools to predict molecular properties and guide experimental work. This compound and its potential derivatives are ideal candidates for analysis using cheminformatics and systems biology approaches.

In silico methods can be employed to predict a range of properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for developing viable drug candidates. nih.gov Molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of these compounds with potential biological targets, helping to prioritize which derivatives to synthesize and test. nih.gov

Table 3: Applicable Cheminformatics and Systems Biology Approaches

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding of derivatives to protein targets (e.g., enzymes, receptors). nih.gov | Identification of lead compounds with high predicted affinity and specificity. |

| ADME Prediction | Forecast pharmacokinetic properties like solubility, permeability, and metabolic stability. nih.gov | Early-stage filtering of compounds with poor drug-like properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Develop models to predict the activity of unsynthesized derivatives. |

| Thermodynamic Modeling | Correlate solubility data in various solvents. acs.org | Understanding the dissolution process, which is crucial for formulation and synthesis. |

Databases such as PubChem and the NIST Chemistry WebBook contain extensive information on the physical and spectral properties of related compounds like p-anisic acid, which can serve as a basis for building predictive models for this compound. nist.govnih.govnist.gov This integration of computational and experimental data will accelerate the research and development process, enabling a more efficient exploration of the chemical space surrounding this promising compound.

Q & A

Q. What are the optimal synthetic routes for 4-Isopropyl-2-methoxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of a benzoic acid core. A plausible route includes:

Methoxy Group Introduction : Friedel-Crafts alkylation or direct methoxylation under controlled acidic/basic conditions to avoid demethylation.

Isopropyl Substituent Addition : Use of isopropyl halides or Grignard reagents in the presence of Lewis acids (e.g., AlCl₃) to ensure regioselectivity .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. Optimization Tips :

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to improve electrophilic substitution efficiency.

- Temperature Control : Maintain temperatures below 80°C during methoxylation to prevent side reactions .

- Yield Monitoring : Use TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and HPLC (C18 column, UV detection at 254 nm) to track reaction progress .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer :

- ¹H NMR :

- IR Spectroscopy :

- Carboxylic acid O-H stretch: Broad peak ~2500–3000 cm⁻¹.

- C=O stretch: Sharp peak ~1680–1700 cm⁻¹.

- Mass Spectrometry (MS) :

- Molecular ion [M]⁺ at m/z 208.1 (calculated for C₁₁H₁₄O₃).

- Fragment ions at m/z 165 (loss of COOH) and 123 (loss of isopropyl group) .

Q. Purity Assessment :